Cas no 842-01-3 (7,8-Dihydroxy-4-phenylcoumarin)

7,8-Dihydroxy-4-phenylcoumarin structure
842-01-3 structure
Product name:7,8-Dihydroxy-4-phenylcoumarin
CAS No:842-01-3
MF:C15H10O4
MW:254.237504482269
MDL:MFCD02058070
CID:732726
PubChem ID:5413034

7,8-Dihydroxy-4-phenylcoumarin Chemical and Physical Properties

Names and Identifiers

    • 7,8-Dihydroxy-4-phenylcoumarin
    • 2H-1-Benzopyran-2-one,7,8-dihydroxy-4-phenyl-
    • 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one
    • 7,8-dihydroxy-4-phenylchromen-2-one
    • 2zvj
    • 4-phenyldaphnetin
    • 7,8-dihydroxy-4-phenyl-chromen-2-one
    • 7,8-dihydroxy-4-phenyl-coumarin
    • 7,8-Dihydroxy-4-phenyl-cumarin
    • Coumarin 8
    • LDN 0063260
    • 7,8-Dihydroxy-4-phenyl-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7,8-dihydroxy-4-phenyl- (6CI, 7CI, 8CI)
    • 4-Phenyl-7,8-dihydroxycoumarin
    • 78-DIHYDROXY-4-PHENYLCOUMARIN
    • Oprea1_803491
    • SR-01000442903-1
    • FT-0699041
    • JRVIIPJSVKTPBK-UHFFFAOYSA-N
    • C16451
    • 7,8-ihydroxy-4-henylcoumarin
    • MFCD02058070
    • SR-01000442903
    • DB08049
    • DNDI1417012
    • PD005218
    • NS00068293
    • KOM
    • AKOS005175244
    • Z57108748
    • 842-01-3
    • CHEMBL1233867
    • DTXSID10419942
    • SCHEMBL1181304
    • A864164
    • IFLab1_001650
    • s9356
    • VS-09296
    • AB00684262-01
    • 4-phenyl-7,8-dihydroxycoumarine
    • HY-128410
    • Q27097282
    • HMS1416K22
    • EN300-303109
    • CS-0099603
    • ALBB-015578
    • DB-350690
    • 2H-1-Benzopyran-2-one, 7,8-dihydroxy-4-phenyl-
    • DTXCID90370789
    • BBL029555
    • STL372126
    • MDL: MFCD02058070
    • Inchi: 1S/C15H10O4/c16-12-7-6-10-11(9-4-2-1-3-5-9)8-13(17)19-15(10)14(12)18/h1-8,16,18H
    • InChI Key: JRVIIPJSVKTPBK-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=CC=CC=2)C2C(=C(C(=CC=2)O)O)O1

Computed Properties

  • Exact Mass: 254.05800
  • Monoisotopic Mass: 254.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 66.8Ų
  • Tautomer Count: 16
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.443±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 190-195 °C (lit.)
  • Boiling Point: 495.1°C at 760 mmHg
  • Flash Point: 193.8°C
  • Refractive Index: 1.698
  • Solubility: Very slightly soluble (0.71 g/l) (25 º C),
  • PSA: 70.67000
  • LogP: 2.87120
  • Solubility: Not determined

7,8-Dihydroxy-4-phenylcoumarin Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

7,8-Dihydroxy-4-phenylcoumarin Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7,8-Dihydroxy-4-phenylcoumarin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-128410-5mg
4-Phenyl-7,8-dihydroxycoumarin
842-01-3 99.50%
5mg
¥500 2022-06-06
TRC
D267810-25mg
7,8-Dihydroxy-4-phenylcoumarin
842-01-3
25mg
$ 365.00 2022-06-05
abcr
AB409386-500 mg
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3
500MG
€195.40 2023-02-20
OTAVAchemicals
7210430353-500MG
7,8-dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3 95%
500MG
$200 2023-06-25
Enamine
EN300-303109-0.1g
7,8-dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-303109-2.5g
7,8-dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3 95.0%
2.5g
$76.0 2025-03-21
TRC
D267810-50mg
7,8-Dihydroxy-4-phenylcoumarin
842-01-3
50mg
$ 580.00 2022-06-05
abcr
AB409386-5 g
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3
5 g
€656.50 2023-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D873682-5mg
7,8-Dihydroxy-4-phenylcoumarin
842-01-3 GR
5mg
¥369.00 2022-01-13
Enamine
EN300-303109-10.0g
7,8-dihydroxy-4-phenyl-2H-chromen-2-one
842-01-3 95.0%
10.0g
$302.0 2025-03-21

7,8-Dihydroxy-4-phenylcoumarin Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Urea ,  Ammonium metatungstate ,  Zirconium nitrate Solvents: Water ;  400 °C
1.2 120 s
Reference
Combustion synthesized WO3-ZrO2 nanocomposites as catalyst for the solvent-free synthesis of coumarins
Naik, Mallari A.; Mishra, Braja Gopal; Dubey, Amit, Colloids and Surfaces, 2008, 317(1-3), 234-238

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  10 min, rt; 80 min, rt
Reference
Modified Pechmann condensation using grinding technique under solvent-free condition at room temperature
Sharma, Dinesh; Kumar, Suresh; Makrandi, J. K., Green Chemistry Letters and Reviews, 2011, 4(2), 127-129

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  30 s; < 20 min
Reference
Microwave-initiated reactions. Pechmann coumarin synthesis, Biginelli reaction, and acylation
Manhas, Maghar S.; Ganguly, Subhendu N.; Mukherjee, Somdatta; Jain, Amit K.; Bose, Ajay K., Tetrahedron Letters, 2006, 47(14), 2423-2425

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Sulfuric acid (silica-supported) ;  5 min, rt; 10 min, rt
Reference
A facile synthesis of 2H-chromen-2-ones via Pechmann condensation under solvent free conditions using grinding technique
Sharma, Dinesh; Kumar, Surender, Green Processing and Synthesis, 2013, 2(2), 151-155

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Tin tetrachloride ;  10 min, 25 °C
Reference
A simple and efficient protocol for the synthesis of substituted coumarins catalyzed by stannic(IV) chloride under solvent-free condition
Naik, Mallari A.; Mishra, Braja Gopal; Dubey, Amit, Reaction Kinetics and Catalysis Letters, 2007, 91(1), 169-175

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Sulfuric acid (silica-supported) ;  7 min
Reference
Coumarin synthesis via Pechmann condensation on silica-supported sulfuric acid under microwave irradiation
Rad-Moghadam, Kurosh; Montazeri, Nasser, Asian Journal of Chemistry, 2009, 21(1), 499-503

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Piperazinium, 1,4-dimethyl-1,4-bis(4-sulfobutyl)-, perchlorate (1:2) ;  22 min, 110 °C
Reference
Solvent-free synthesis of 4-substituted coumarins catalyzed by novel Bronsted acidic ionic liquids with perchlorate anion: a convenient and practical complementary method for pechmann condensation
Taib, Layla Ahmed; Keshavarz, Mosadegh; Parhami, Abolfath, Reaction Kinetics, 2021, 133(1), 383-403

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: D-Glucitol, 1-deoxy-1-(methylamino)-, sulfate (1:1) (salt) ;  6 min, 60 - 70 °C; 70 °C → rt
1.2 Solvents: Ethanol ;  rt
1.3 Solvents: Water ;  cooled; 10 min, cooled
Reference
Meglumine sulfate catalyzed solvent-free one-pot synthesis of coumarins under microwave and thermal conditions
Moradi, Leila; Rabiei, Khadijeh; Belali, Fateme, Synthetic Communications, 2016, 46(15), 1283-1291

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid, anhydride with boric acid (H3BO3) (3:1) ;  25 min, 85 °C
Reference
Silica-supported boric trisulfuric anhydride as a novel and efficient catalyst for solvent-free synthesis of coumarins via Pechmann condensation
Aarhami, Abolfath; Khalafi-Nezhad, Ali; Haghighi, Saghar Mowlazadeh; Bargebid, Rahele; Zare, Abdolkarim; et al, ARKIVOC (Gainesville, 2012, (9), 111-121

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Zirconium chloride (ZrCl4) ;  10 min, rt
Reference
An efficient ZrCl4-catalyzed one-pot solvent-free protocol for the synthesis of 4-substituted coumarins
Sharma, G. V. M.; Reddy, J. Janardhan; Lakshmi, P. Sree; Krishna, P. Radha, Tetrahedron Letters, 2005, 46(36), 6119-6121

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Titania (dodecyl-sulfated silica-supported) Solvents: Water ;  8 h, reflux
Reference
Nano-TiO2 on Dodecyl-Sulfated Silica: As an Efficient Heterogeneous Lewis Acid-Surfactant-Combined Catalyst (HLASC) for Reaction in Aqueous Media
Khalafi-Nezhad, Ali; Mowlazadeh Haghighi, Saghar; Panahi, Farhad, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 1015-1023

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Perchloric acid ;  rt; 6 - 8 h, rt
Reference
Synthesis and structure-activity relationship of daphnetin derivatives as potent antioxidant agents
Xia, Yangliu; Chen, Chen; Liu, Yong; Ge, Guangbo; Dou, Tongyi; et al, Molecules, 2018, 23(10), 2476/1-2476/13

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Zinc ,  Titania ;  4 h, 110 °C
Reference
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin
Jadhav, Nirajkumar H.; Sakate, Sachin S.; Rasal, Nishant K.; Shinde, Dnyaneshwar R.; Pawar, Ramdas A., ACS Omega, 2019, 4(5), 8522-8527

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr2) ;  20 min, 80 °C
Reference
CuX2 (X = Cl, Br) as catalysts for Pechmann reaction. Synthesis of 4-substituted coumarins
Wang, Yi; Xu, Feng; Tian, You-Ping; Li, Hui-Li; Wang, Jian-Jun, Journal of Chemical Research, 2009, (6), 339-341

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Lithium bromide ;  25 min, 75 °C
Reference
LiBr-mediated, solvent free von Pechmann reaction: facile and efficient method for the synthesis of 2H-chromen-2-ones
Kumar, Sanjay; Saini, Anil; Sandhu, Jagir S., ARKIVOC (Gainesville, 2007, (15), 18-23

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- ;  5 min, 40 - 50 °C
Reference
Solvent-free one-pot synthesis of coumarins using molybdate sulfuric acid as highly efficient catalyst
Moradi, Leila; Belali, Fatame, Journal of the Iranian Chemical Society, 2015, 12(11), 1927-1934

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Ceric ammonium nitrate ;  3 min
Reference
Ceric ammonium nitrate (CAN): An efficient catalyst for the coumarin synthesis via Pechmann condensation using conventional heating and microwave irradiation
Reddy, Y. Thirupathi; Sonar, Vijayakumar N.; Crooks, Peter A.; Dasari, Pavan K.; Reddy, P. Narsimha; et al, Synthetic Communications, 2008, 38(13), 2082-2088

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 50 °C
Reference
Synthesis and anticancer activity of 7,8-dihydroxy-4-arylcoumarins
Wu, Jianrui; Peng, Ting; Chen, Fang; Leng, Yixin; Tong, Linjiang; et al, Letters in Drug Design & Discovery, 2015, 12(5), 366-373

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Tin tetrachloride ;  3 h, 120 °C
Reference
SnCl4 grafted on silica gel: an efficient catalyst for solvent-free synthesis of coumarins via the Pechmann condensation
Sun, Rui; Gao, Yanjuan; Ma, Ying; Yang, Guangde; Li, Yiping, Journal of the Iranian Chemical Society, 2017, 14(3), 737-742

7,8-Dihydroxy-4-phenylcoumarin Raw materials

7,8-Dihydroxy-4-phenylcoumarin Preparation Products

7,8-Dihydroxy-4-phenylcoumarin Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:842-01-3)7,8-Dihydroxy-4-phenylcoumarin
Purity:99%
Quantity:500mg
Price ($):246.0